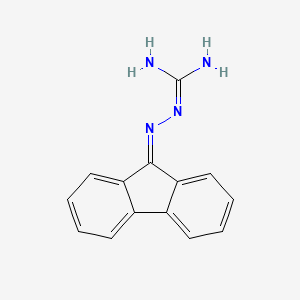

2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide

Description

Properties

CAS No. |

69742-01-4 |

|---|---|

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(fluoren-9-ylideneamino)guanidine |

InChI |

InChI=1S/C14H12N4/c15-14(16)18-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H4,15,16,18) |

InChI Key |

LXHWLVUDHIGVBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C(N)N |

solubility |

24 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide typically involves the reaction of fluorenone with hydrazine derivatives. One common method is the Hantzsch reaction, where fluorenone is reacted with hydrazinecarbothioamide in the presence of α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .

Industrial Production Methods

While specific industrial production methods for 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent usage, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

Substitution: The hydrazinecarboximidamide moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and substituted hydrazinecarboximidamides .

Scientific Research Applications

2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s fluorescent properties are due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

The following sections compare 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide with structurally and functionally related compounds. Key differences in substituents, properties, and applications are highlighted.

Fluorenylidene-Based Hydrazinecarboximidamide Derivatives

Key Observations :

- The fluorenylidene core is critical for fluorescence and conjugation in all compounds.

- Substituents like hydroxybenzylidene (FIIS) or pyridine () modulate electronic properties and applications. For example, FIIS and FIIN exhibit fluorescence in DMF, while the pyridine derivative shows AIE behavior .

Thiazole-Containing Hydrazinecarboximidamide Derivatives

Key Observations :

- Thiazole and pyrazole rings enhance biological activity. For example, compound 8a shows potent cytotoxicity against breast cancer cells (IC₅₀: ~2.41 mM) .

- The target compound lacks a thiazole ring, which may reduce its bioactivity compared to these derivatives. However, its fluorenylidene core could offer unique electronic properties for non-biological applications (e.g., sensing) .

Other Substituted Hydrazinecarboximidamide Derivatives

Key Observations :

- Substituents like hydroxyphenylmethylene () or pyridinylidene () influence solubility and toxicity. For instance, hydroxyphenylmethylene derivatives are assessed for skin sensitization .

Q & A

Q. What are reliable synthetic routes for preparing 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide and its derivatives?

The compound is typically synthesized via condensation reactions between fluorenone derivatives and hydrazinecarboximidamide precursors. For example, (E)-isomers of structurally similar compounds (e.g., FIIS and FIIN) were synthesized by condensing 2-hydroxybenzylidene or 2-hydroxynaphthylidene moieties with fluorenone hydrazine derivatives in ethanol under reflux conditions . Tautomerization processes may occur during synthesis, requiring spectroscopic monitoring (e.g., NMR, FT-IR) to confirm structural integrity .

Q. How can the molecular structure and crystallographic parameters of this compound be accurately characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related thiosemicarbazone derivative (C₁₄H₁₁N₃S) was analyzed using a Bruker APEX Duo diffractometer with Mo Kα radiation (λ = 0.71073 Å). SHELXL software refined the structure, revealing key bond distances (e.g., C=N: 1.290 Å, C=S: 1.683 Å) and torsion angles (e.g., 178.0° for C–N–N–C), critical for validating tautomeric forms . Pre-experimental purification via recrystallization in DMSO/water mixtures improves crystal quality .

Q. What analytical techniques are essential for confirming tautomerism in this compound?

Q. How do photophysical properties of this compound vary with solvent polarity, and what applications arise?

UV-Vis and fluorescence spectroscopy in solvents like DMF reveal solvatochromic effects. For example, fluorenone-azine derivatives exhibit absorption maxima at ≈380 nm (π→π* transitions) and emission peaks at ≈450 nm, with Stokes shifts influenced by solvent polarity . Time-dependent DFT (TD-DFT) simulations correlate experimental spectra with electronic transitions, aiding in designing fluorescent probes for bioimaging or optoelectronic materials .

Q. What strategies resolve contradictions in crystallographic data refinement for derivatives of this compound?

Discrepancies in bond lengths or thermal parameters can arise from disordered moieties or twinning. SHELXL’s restraints (e.g., DELU, SIMU) stabilize refinement by constraining atomic displacement parameters. For high-resolution data, independent atom model (IAM) refinements are preferred, while Hirshfeld surface analysis validates intermolecular interactions (e.g., N–H⋯N hydrogen bonds) . Cross-validation against spectroscopic data (e.g., NMR) ensures consistency .

Q. How can computational modeling predict the biological activity of hydrazinecarboximidamide derivatives?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with therapeutic targets. For instance, thiosemicarbazone analogs showed inhibitory activity against cathepsin L (IC₅₀ ≈ 1 µM) via coordination to catalytic cysteine residues . In vitro assays (e.g., MIC testing against Staphylococcus aureus) validate predictions, with structural modifications (e.g., introducing electron-withdrawing groups) enhancing potency .

Q. What are the challenges in studying hydrogen bonding and non-covalent interactions in this compound?

Intra- and intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize crystal packing but may complicate spectral interpretation. Raman spectroscopy and temperature-dependent XRD differentiate dynamic vs. static interactions. For example, the absence of N–H⋯S bonding in a thiosemicarbazone derivative was attributed to steric hindrance from the fluorenyl group .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.